molecular formula C18H19N5OS B2643845 N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1234831-87-8

N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2643845
CAS RN: 1234831-87-8
M. Wt: 353.44
InChI Key: DJALYSZUTCYIFU-UHFFFAOYSA-N
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Description

“N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a chemical compound that has been studied for its potential applications in various fields . It is related to a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Scientific Research Applications

Molecular Interaction Studies

  • CB1 Cannabinoid Receptor Antagonism: A related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, was studied for its interaction with the CB1 cannabinoid receptor. It was found to be a potent and selective antagonist, with conformational analysis suggesting that its aromatic ring moiety plays a significant role in receptor binding (Shim et al., 2002).

Synthesis and Biological Activity

  • Antituberculosis Activity

    A structurally similar compound, ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylate, was synthesized and showed significant activity against Mycobacterium tuberculosis, indicating the potential of related compounds in antituberculosis drug development (Jeankumar et al., 2013).

  • Antibacterial and Antifungal Properties

    Compounds incorporating a pyridin-4-yl triazolo thiadiazole moiety, similar to the queried chemical, have been synthesized and showed antibacterial and antifungal properties, suggesting potential applications in developing new antimicrobial agents (Patel & Patel, 2015).

  • Cytotoxic Activity in Cancer Research

    The synthesis and characterization of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes, related in structure, have shown significant cytotoxicity against various human cancer cell lines, indicating potential applications in cancer therapy (Adhami et al., 2014).

  • Potential Antipsychotic Agents

    Heterocyclic analogues, including those with pyridine and thiadiazole structures, have been evaluated as potential antipsychotic agents, suggesting a possible research direction for the compound (Norman et al., 1996).

Additional Synthesis and Structural Studies

  • Synthesis of Related Compounds: Studies involving the synthesis of various heterocyclic compounds, such as thiadiazoles, pyridines, and piperazines, provide insights into the synthetic methods and structural characteristics of compounds related to the queried chemical (Takikawa et al., 1985).

properties

IUPAC Name

N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c24-18(14-4-5-15-16(11-14)22-25-21-15)20-12-13-6-9-23(10-7-13)17-3-1-2-8-19-17/h1-5,8,11,13H,6-7,9-10,12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJALYSZUTCYIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=NSN=C3C=C2)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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